2-Amino-1-(2,5-dimethylphenyl)ethan-1-one
Overview
Description
2-Amino-1-(2,5-dimethylphenyl)ethan-1-one is an organic compound with the molecular formula C10H12O. It is a derivative of phenyl ethanone and contains an amino group attached to the ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Friedel-Crafts acylation reaction. In this method, 2,5-dimethylbenzene is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically involve maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods: On an industrial scale, the compound can be produced using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch reactors. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also being explored to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-(2,5-dimethylphenyl)ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as ammonia (NH3) or amines in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The major product of oxidation is the corresponding carboxylic acid derivative.
Reduction: The reduction reaction typically yields the corresponding alcohol derivative.
Substitution: Substitution reactions can lead to the formation of various amine derivatives.
Scientific Research Applications
2-Amino-1-(2,5-dimethylphenyl)ethan-1-one has several scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: The compound has been studied for its potential therapeutic properties, including its use in drug discovery and development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
2-Amino-1-(2,5-dimethylphenyl)ethan-1-one is similar to other phenyl ethanone derivatives, such as 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one and 2-Amino-1-(2,5-dimethylphenyl)ethanol. its unique structural features, such as the presence of the amino group and the specific positioning of the methyl groups on the phenyl ring, contribute to its distinct chemical and biological properties.
Comparison with Similar Compounds
2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one
2-Amino-1-(2,5-dimethylphenyl)ethanol
2-Amino-1-(2,5-dimethylphenyl)ethan-1-one
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Properties
IUPAC Name |
2-amino-1-(2,5-dimethylphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-3-4-8(2)9(5-7)10(12)6-11/h3-5H,6,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPAWLIZJXFRNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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